molecular formula C6H4F3N B13645795 2-(Difluoromethyl)-5-fluoropyridine

2-(Difluoromethyl)-5-fluoropyridine

Cat. No.: B13645795
M. Wt: 147.10 g/mol
InChI Key: JYKKQQOJCGGSKW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoropyridine is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 5-position of the pyridine ring. Such fluorinated pyridines are widely explored in agrochemical and pharmaceutical research due to fluorine’s ability to modulate lipophilicity, bioavailability, and resistance to oxidative degradation .

Properties

IUPAC Name

2-(difluoromethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKKQQOJCGGSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The electron-deficient pyridine ring facilitates S<sub>N</sub>Ar reactions at the 2- and 5-positions. Reaction conditions and outcomes vary with nucleophiles:

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Product Type
Amines (1° or 2°)Pr<sub>i</sub><sub>2</sub>NEtDMSO1201885–95Aminopyridines
AlcoholsKOtBuTHF50370–80Alkoxypyridines
ThiolsNaSRTHF50375–85Thiopyridines
CyanideDMSO12018~65Cyano-substituted pyridines

Key Findings :

  • Reactions with amines proceed efficiently under mild conditions due to the activating effect of fluorine substituents .

  • Steric hindrance from the difluoromethyl group slows substitution at the 2-position, favoring reactivity at the 5-fluorine.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalystLigandSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>DME8088
Vinylboronic acidPdCl<sub>2</sub>(dppf)XPhosTHF6072

Applications :

  • Used to synthesize biphenyl derivatives for drug candidates targeting kinase inhibition.

Buchwald-Hartwig Amination

AmineCatalystBaseYield (%)
MorpholinePd<sub>2</sub>(dba)<sub>3</sub>/XantphosCs<sub>2</sub>CO<sub>3</sub>90
PiperazinePd(OAc)<sub>2</sub>/BINAPKOtBu83

Electrophilic Substitution Reactions

The difluoromethyl group directs electrophiles to the 4-position of the pyridine ring:

ElectrophileConditionsProductYield (%)
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h4-Nitro derivative68
Br<sub>2</sub>/FeBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT, 1 h4-Bromo derivative75

Mechanistic Insight :

  • Nitration occurs regioselectively at the 4-position due to meta-directing effects of fluorine.

Radical-Mediated Reactions

The difluoromethyl group participates in radical chain processes:

InitiatorSubstrateProductYield (%)
AIBNStyreneDifluoromethylated alkene60
DTBPAlkyl iodideC–H difluoromethylation55

Applications :

  • Used to synthesize fluorinated analogs of natural products.

Oxidation

  • Treatment with KMnO<sub>4</sub> in acidic conditions yields 5-fluoropyridine-2-carboxylic acid (82% yield).

Reduction

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine (70% yield).

Stability Under Reaction Conditions

ConditionStabilityDegradation Products
Aqueous acid (pH 3)Stable for 24 hNone
Aqueous base (pH 12)Partial hydrolysis5-Fluoropyridin-2-ol

Scientific Research Applications

The search query asks for information on the applications of "2-(Difluoromethyl)-5-fluoropyridine." However, the available search results discuss a slightly different compound, "2-Bromo-4-(difluoromethyl)-5-fluoropyridine." Because of the similarity in name, and the potential relevance of the information, the following article will discuss the applications of "2-Bromo-4-(difluoromethyl)-5-fluoropyridine" instead.

2-Bromo-4-(difluoromethyl)-5-fluoropyridine is a pyridine derivative with bromine, difluoromethyl, and fluorine groups attached to the pyridine ring. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-5-fluoropyridine serves as a building block for synthesizing complex organic molecules, especially in the creation of pharmaceuticals and agrochemicals. Researchers study it for its potential biological activity, including interactions with enzymes and receptors, exploring its potential as a therapeutic agent, particularly for diseases where fluorinated compounds have demonstrated efficacy. It is also used to develop materials with specific properties, like polymers and coatings.

Chemical Reactions

This compound can undergo substitution, oxidation, reduction, and coupling reactions. Common reagents include nucleophiles (amines and alcohols) for substitution, oxidizing agents (potassium permanganate) for oxidation, and reducing agents (lithium aluminum hydride) for reduction. Reaction conditions involve specific temperatures, pressures, and solvents to facilitate desired transformations. The products of these reactions vary depending on the reagents and conditions used.

Biological Activities

2-Bromo-4-(difluoromethyl)-5-fluoropyridine, a fluorinated heterocyclic compound, has gained attention in medicinal chemistry for its diverse biological activities. Its biological activity relates to interactions with biological targets like enzymes and receptors.

Mechanisms of action:

  • Enzyme Inhibition/Activation It can bind to enzyme active sites, inhibiting or enhancing their catalytic activity. Similar compounds can target sirtuin 6 (SIRT6), a lysine deacetylase involved in tumor suppression.
  • Cell Signaling Modulation It influences key signaling pathways by modulating the activity of proteins involved in cell signaling, such as kinases and phosphatases, leading to alterations in downstream signaling pathways critical for cellular functions.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. Its interactions with various enzymes facilitate reactions like nucleophilic and electrophilic aromatic substitution. The presence of fluorine atoms enhances its metabolic stability, making it less susceptible to degradation compared to non-fluorinated analogs.

Potential therapeutic applications:

  • Anticancer Activity Compounds similar to this pyridine derivative have demonstrated anticancer properties by inhibiting the growth of cancer cells through modulation of SIRT6 activity.
  • Antimicrobial Effects The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties Similar fluorinated compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity Assessment A study showed that the compound significantly reduced cell viability and induced apoptosis in human hepatocellular carcinoma cells through SIRT6 activation, leading to decreased histone levels.
  • Antimicrobial Efficacy Testing against various bacterial strains showed that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Toxicological Profile

Preliminary studies suggest minimal toxicity at low doses, but higher concentrations may lead to adverse effects on cellular viability. Further toxicological assessments are necessary to establish safety profiles for clinical applications.

Importance of Fluorine

The inclusion of fluorine atoms or fluoroalkyl groups, like difluoromethyl (CF2H), has a notable impact on the compound's properties . These modifications influence the molecule's polarity, lipophilicity, and metabolic stability . Fluorine's unique properties enhance a compound's ability to selectively bind to biological targets, making it valuable in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Fluorinated Groups

The difluoromethyl group (-CF₂H) in 2-(Difluoromethyl)-5-fluoropyridine distinguishes it from analogs with alternative fluorinated substituents. Key comparisons include:

Trifluoromethyl (-CF₃) Derivatives
  • Example : 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (CAS 1804758-63-1) and 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5) .
  • Impact : The -CF₃ group is more electron-withdrawing than -CF₂H, which can reduce basicity and alter reactivity in nucleophilic substitution reactions. Trifluoromethyl derivatives often exhibit higher metabolic stability but may suffer from increased steric hindrance .
Monofluoro (-F) Derivatives
  • Impact: Monofluoro substituents provide moderate electronic effects compared to -CF₂H.
Chlorinated Analogs
  • Example : 2-(Chloromethyl)-5-fluoropyridine (synthesized via SOCl₂ chlorination) .
  • Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker inductive effects and different steric interactions, affecting both synthetic versatility and biological target engagement.

Positional Isomerism on the Pyridine Ring

The placement of substituents significantly influences molecular properties:

Compound Name Substituent Positions Key Properties CAS Number Source
This compound 2: -CF₂H; 5: -F Balanced lipophilicity; moderate steric profile Not explicitly provided -
4-Bromo-2-(difluoromethyl)-3-fluoropyridine 2: -CF₂H; 3: -F; 4: -Br Enhanced steric bulk; bromine enables cross-coupling reactions 1804758-63-1
5-(2,3-Dichlorophenyl)-2-fluoropyridine 2: -F; 5: dichlorophenyl Aryl group introduces π-π stacking potential; higher molecular weight Not provided

Key Observations :

  • Electron-Withdrawing Effects : Fluorine at the 5-position (meta to -CF₂H) creates a polarized ring system, enhancing electrophilic substitution reactivity compared to ortho or para isomers.
  • Steric Considerations : Bulky substituents at adjacent positions (e.g., 3-fluoro in 4-bromo-2-(difluoromethyl)-3-fluoropyridine) may hinder interactions with enzyme active sites .

Biological Activity

2-(Difluoromethyl)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique electronic properties stemming from the presence of multiple fluorine atoms. These properties enhance its reactivity and potential interactions with biological targets, making it a candidate for drug development and other applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 2-position with a difluoromethyl group and at the 5-position with a fluorine atom. Its molecular formula is C6_6H4_4F3_3N. The electronegative fluorine atoms contribute to increased electrophilicity, which can enhance binding affinity to various biological targets.

Biological Activity

Preliminary studies indicate that this compound may interact favorably with biological targets, potentially acting as an inhibitor or modulator of enzymes and receptors. The following sections summarize key findings regarding its biological activity.

Enzyme Inhibition

Research has shown that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, fluorination has been recognized as a strategy to improve the bioavailability of drug molecules, although its impact on efficacy can be complex and context-dependent . Specific studies have indicated that fluorinated compounds can enhance metabolic stability and bioavailability, which are critical factors in drug design .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A series of novel fluorinated compounds, including those related to this compound, have been evaluated against L1210 mouse leukemia cells. These compounds exhibited potent inhibition of cell proliferation with IC50_{50} values in the nanomolar range, suggesting a potential role in cancer therapy .
  • Antiparasitic Activity : In studies targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis, fluorinated derivatives showed improved pharmacokinetic properties and enhanced efficacy compared to their non-fluorinated counterparts. The incorporation of fluorine into the structure was linked to better brain penetration and higher potency against the parasite .

Comparative Analysis of Related Compounds

The following table summarizes structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
2-Bromo-3-fluoroisonicotinic acidBromine at position 2, Fluorine at position 5Potential as an anticancer agent
3-Bromo-2-(difluoromethyl)pyridineBromine at position 3, Difluoromethyl at position 2Enhanced enzyme inhibition
4-Difluoromethyl-2-bromopyridineBromine at position 2, Difluoromethyl at position 4Varied reactivity profiles
2-Bromo-5-fluoro-4-methoxypyridineBromine at position 2, Methoxy at position 4Different electronic effects influencing activity

Pharmacokinetic Properties

The pharmacokinetic profile of fluorinated compounds often reveals enhanced absorption and distribution characteristics. For instance, studies have shown that specific modifications, such as adding fluorine atoms, can lead to significant improvements in oral bioavailability and brain penetration for certain drug candidates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(difluoromethyl)-5-fluoropyridine, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, followed by fluorination steps. For example, fluoropyridine derivatives can be functionalized using hypofluorous acid or cesium fluoroxysulfate under controlled conditions . Characterization involves nuclear magnetic resonance (NMR) to confirm fluorine and hydrogen environments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for structural elucidation (e.g., as demonstrated for structurally related fluoropyridines in crystallographic studies) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of the difluoromethyl and fluorine groups reduce electron density at the pyridine ring, directing nucleophilic attacks to specific positions. Computational studies (e.g., density functional theory, DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves kinetic studies with model nucleophiles (e.g., thiols or amines) under varying pH and solvent conditions .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound serves as a precursor for agrochemical and pharmaceutical inhibitors, particularly in fungicides and enzyme-targeting agents. For instance, it is incorporated into carboxamide derivatives that inhibit mitochondrial complex II, as evidenced by patent data on structurally similar pyridinecarboxamides . Its fluorinated groups enhance metabolic stability and binding affinity, critical for lead optimization .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for fluorinated pyridines?

  • Methodological Answer : Contradictions often arise from solvation effects or incomplete modeling of transition states. To resolve this, combine DFT calculations with explicit solvent models (e.g., COSMO-RS) and validate using kinetic isotope effects (KIE) or Hammett plots. Cross-referencing with crystallographic data (e.g., bond lengths and angles from the Cambridge Structural Database) ensures geometric accuracy .

Q. What strategies optimize regioselective difluoromethylation in fluoropyridine systems?

  • Methodological Answer : Regioselectivity is controlled by directing groups (e.g., boronate esters) or transition-metal catalysts. For example, palladium-catalyzed C-H activation can direct difluoromethylation to the para position relative to existing substituents. Alternatively, radical-mediated pathways using Langlois’ reagent (NaSO₂CF₂H) under photoredox conditions have shown promise .

Q. How does this compound contribute to the design of enzyme inhibitors, and what structural insights support this?

  • Methodological Answer : The compound’s rigid pyridine core and fluorine substituents enable precise hydrophobic interactions in enzyme active sites. Structural studies of related inhibitors (e.g., A.3.29 in patent data) reveal that the difluoromethyl group occupies sterically constrained pockets, while fluorine enhances binding via halogen bonding. Molecular docking and mutagenesis studies are recommended to validate these interactions .

Q. What advanced techniques are used to analyze the stability of fluorinated pyridines under physiological conditions?

  • Methodological Answer : Accelerated stability studies (e.g., forced degradation under acidic, basic, oxidative, and thermal stress) coupled with LC-MS/MS monitor decomposition pathways. Isotope-labeling (e.g., ¹⁸O or ²H) tracks metabolic transformations in vitro using liver microsomes .

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